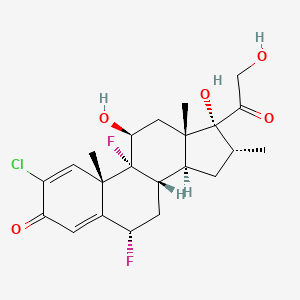

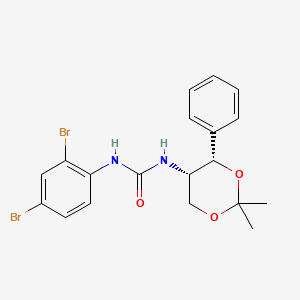

1-(2,4-Dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-(1,3)dioxan-5-yl)urea

Descripción general

Descripción

1-(2,4-Dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-(1,3)dioxan-5-yl)urea, also known as DBDU, is a synthetic organic compound that has been studied for its potential applications in the fields of medicine and biochemistry. DBDU has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.

Aplicaciones Científicas De Investigación

Neuroscience Research OX2 Receptor Antagonism

JNJ-10397049 is primarily recognized for its role as a selective antagonist of the Orexin 2 receptor (OX2R). This receptor is involved in the regulation of sleep-wake cycles, and antagonizing it can be useful for studying various aspects of sleep disorders, such as insomnia or narcolepsy. The compound’s selectivity makes it a valuable tool for dissecting the specific contributions of OX2R in neurological functions and sleep regulation .

Sleep Disorders Dyssomnias

Given its action on OX2R, JNJ-10397049 has therapeutic potential in treating dyssomnias, which are sleep disorders characterized by difficulty in initiating or maintaining sleep or excessive sleepiness. By blocking OX2R, JNJ-10397049 could help alleviate symptoms of these conditions, making it a compound of interest for developing new sleep aids .

Pharmacological Studies Receptor Binding Assays

JNJ-10397049 has been used in receptor binding assays to measure the distribution of OX2R protein. Such studies are crucial for understanding the pharmacodynamics of potential drugs targeting these receptors and can inform the development of treatments for conditions associated with OX2R .

Molecular Biology Gene Expression Analysis

Researchers have utilized JNJ-10397049 in molecular biology experiments, such as real-time polymerase chain reaction (PCR), to analyze the expression levels of Orexin 2 receptor genes. This application is important for understanding how gene expression patterns are altered in various diseases and could lead to insights into new therapeutic strategies .

Cell Biology Proliferation and Viability Assays

In cell biology research, JNJ-10397049 has been applied in assays like the MTT assay to study its effects on cell proliferation and viability. Such studies can reveal how OX2R antagonism affects cellular processes, which is valuable information for both basic science and clinical research .

Drug Development Preclinical Studies

As a compound with a well-defined mechanism of action as an OX2R antagonist, JNJ-10397049 is involved in preclinical studies aimed at drug development. Its effects on nervous system diseases are being explored to potentially address unmet medical needs in this therapeutic area .

Mecanismo De Acción

Target of Action

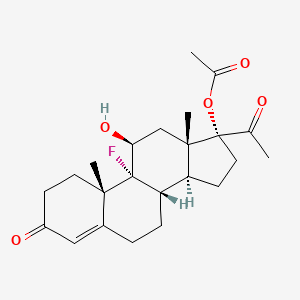

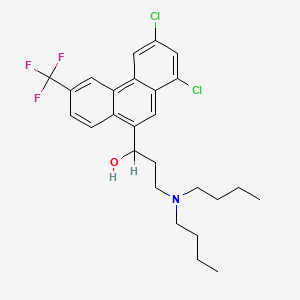

JNJ-10397049, also known as 1-(2,4-Dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-(1,3)dioxan-5-yl)urea, is a potent and selective antagonist of the orexin 2 receptor (OX2R) . The OX2R is a G protein-coupled receptor activated by the neuropeptides orexin-A and orexin-B . Orexins perform various physiological functions, including the regulation of emotion, feeding, metabolism, respiration, and sleep/wakefulness .

Mode of Action

JNJ-10397049 interacts with its target, the OX2R, by binding to it selectively and potently, with a pKi value of 8.3 . This interaction results in the antagonism of the OX2R, inhibiting the receptor’s activation by orexins .

Biochemical Pathways

The orexin signaling pathway, which involves the activation of OX2R by orexins, plays a central role in various biological functions . The antagonism of OX2R by JNJ-10397049 affects these functions. For instance, it has been shown that sleep and wakefulness, which are regulated by the orexin signaling pathway, orchestrate the proliferation and differentiation of oligodendrocytes .

Result of Action

The action of JNJ-10397049 results in significant molecular and cellular effects. For instance, it has been found to significantly increase the proliferation of neural progenitor cells (NPCs) at lower concentrations . Moreover, JNJ-10397049 facilitates the progression of differentiation of NPCs towards the oligodendroglial lineage, as indicated by the considerable expression of Olig2 and 2’,3’-cyclic-nucleotide 3’-phosphodiesterase, as well as the decreased expression of the nestin marker .

Action Environment

Environmental factors can influence the action, efficacy, and stability of JNJ-10397049. For instance, the compound’s effect on the proliferation and differentiation of NPCs was observed under specific experimental conditions . .

Propiedades

IUPAC Name |

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKIJGLHFFQHBE-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336831 | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, N-(2,4-dibromophenyl)-N'-((4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl)- | |

CAS RN |

708275-58-5 | |

| Record name | JNJ-10397049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-10397049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-10397049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JNJ-10397049 interact with its target, the orexin 2 receptor, and what are the downstream effects of this interaction?

A: JNJ-10397049 selectively binds to the OX2R, preventing the binding of its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways usually activated by orexins. [, , ] These pathways are involved in promoting wakefulness, increasing energy expenditure, and modulating neurotransmitter release. [, ] By blocking these pathways, JNJ-10397049 promotes sleep, reduces food intake, and alters neurotransmitter levels in specific brain regions. [, , ]

Q2: Can you elaborate on the specific effects of JNJ-10397049 on neurotransmitter systems?

A: Research indicates that JNJ-10397049 administration is associated with decreased extracellular histamine levels in the lateral hypothalamus. [] This decrease in histamine, a neurotransmitter linked to wakefulness, is thought to contribute to the sleep-promoting effects of OX2R antagonism. [] Conversely, JNJ-10397049 can lead to increased dopamine release in the prefrontal cortex. [] This increase in dopamine, a neurotransmitter involved in reward and motivation, might play a role in the complex interplay between OX1R and OX2R antagonism on sleep regulation. []

Q3: What is the significance of the selective antagonism of the OX2R by JNJ-10397049, particularly in comparison to dual orexin receptor antagonists?

A: While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, JNJ-10397049 selectively targets OX2R. [, ] Studies have shown that OX2R antagonism alone is sufficient to induce and sustain sleep. [] Interestingly, co-administration of JNJ-10397049 with an OX1R antagonist attenuates the sleep-promoting effects of JNJ-10397049, suggesting a complex interplay between these receptors in sleep regulation. [] This highlights the importance of understanding the distinct roles of each receptor subtype in developing targeted therapies for sleep disorders.

Q4: Beyond sleep regulation, what other potential therapeutic applications are being explored for JNJ-10397049?

A4: JNJ-10397049 has shown promise in preclinical models for its potential in other areas:

Q5: What are the limitations of the current research on JNJ-10397049?

A: While promising, most research on JNJ-10397049 is preclinical, relying heavily on animal models and in vitro studies. Further research, particularly clinical trials, is needed to confirm its efficacy and safety profile in humans. [, , ] Additionally, more in-depth investigations are needed to fully elucidate the complex interplay between OX1R and OX2R and their downstream signaling pathways, which will ultimately inform the development of more targeted and effective therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.